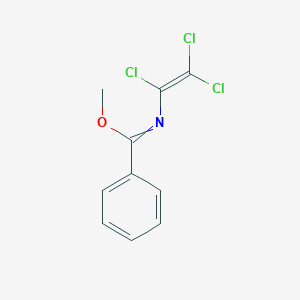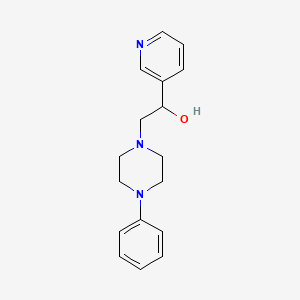![molecular formula C11H14O2 B14627925 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene CAS No. 55831-55-5](/img/structure/B14627925.png)
1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene, also known as anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole and is characterized by a methoxy group attached to a benzene ring, with a propenyl group linked through an ether bond. This compound is commonly found in essential oils of various plants, such as anise and fennel, and is known for its sweet, licorice-like aroma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene can be synthesized through several methods. One common approach involves the etherification of 4-methoxybenzyl alcohol with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the compound is often produced through the catalytic isomerization of estragole, which is another naturally occurring compound. This process involves the use of acidic catalysts such as sulfuric acid or zeolites to convert estragole to anethole .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-anisaldehyde using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogenation of the double bond in the propenyl group can yield 1-methoxy-4-(propyl)benzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: p-Anisaldehyde.
Reduction: 1-Methoxy-4-(propyl)benzene.
Substitution: 4-Bromo-1-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Anethole has been studied for its potential anti-inflammatory and anticancer properties.
Wirkmechanismus
The biological effects of 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene are primarily attributed to its interaction with cellular signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, the compound can modulate the activity of various enzymes and receptors, contributing to its antimicrobial and antifungal properties .
Vergleich Mit ähnlichen Verbindungen
Estragole: Similar in structure but differs in the position of the double bond.
p-Anisaldehyde: An oxidation product of anethole.
1-Methoxy-4-(propyl)benzene: A reduction product of anethole.
Uniqueness: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene is unique due to its combination of a methoxy group and a propenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a versatile compound .
Eigenschaften
IUPAC Name |
1-methoxy-4-(prop-1-en-2-yloxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMRICQRVPPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573937 |
Source


|
| Record name | 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55831-55-5 |
Source


|
| Record name | 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
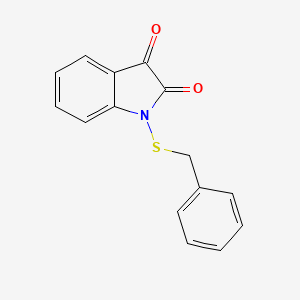

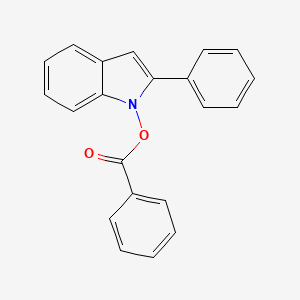
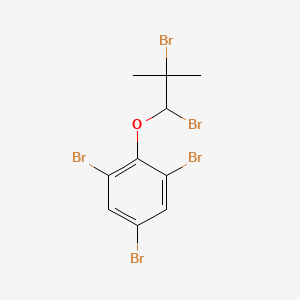
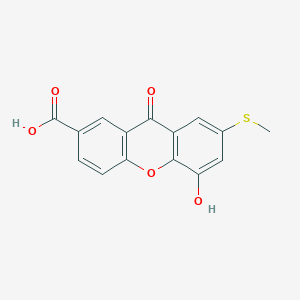

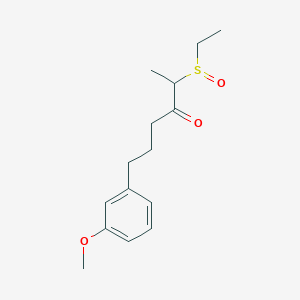
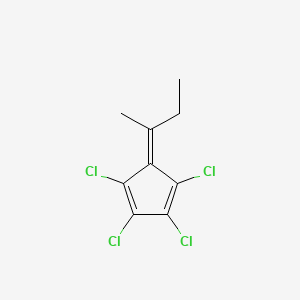
![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
